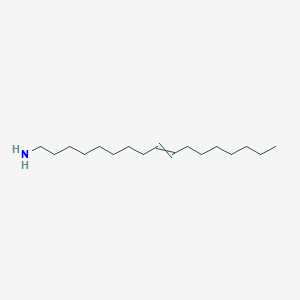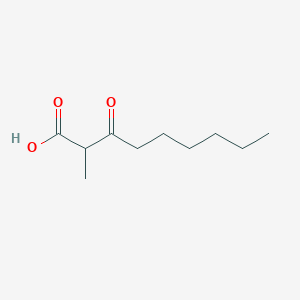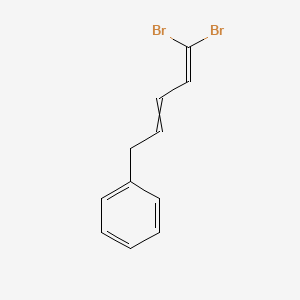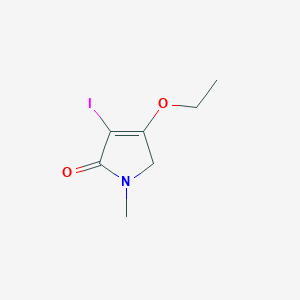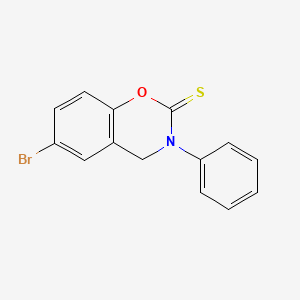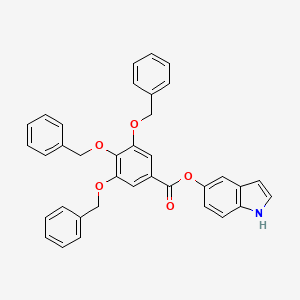
1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate is a complex organic compound that features both indole and benzoate moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The benzoate moiety is introduced by benzylation of the hydroxyl groups on the benzoic acid derivative. This step often uses benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the indole derivative with the benzylated benzoic acid. This can be achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce double bonds within the compound.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can lead to dihydroindole compounds.
Scientific Research Applications
1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting various diseases such as cancer and diabetes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a bioactive molecule.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This mechanism is particularly relevant in the context of developing treatments for type 2 diabetes.
Comparison with Similar Compounds
1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate can be compared with other indole derivatives such as:
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: This compound also features an indole moiety and has been studied for its anti-inflammatory and antibacterial properties.
N-benzyl-1H-indol-3-yl derivatives: These compounds are known for their antimicrobial activities and are structurally similar due to the presence of the indole ring and benzyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
502185-81-1 |
|---|---|
Molecular Formula |
C36H29NO5 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
1H-indol-5-yl 3,4,5-tris(phenylmethoxy)benzoate |
InChI |
InChI=1S/C36H29NO5/c38-36(42-31-16-17-32-29(20-31)18-19-37-32)30-21-33(39-23-26-10-4-1-5-11-26)35(41-25-28-14-8-3-9-15-28)34(22-30)40-24-27-12-6-2-7-13-27/h1-22,37H,23-25H2 |
InChI Key |
LUDDLYOQHAEQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC5=CC6=C(C=C5)NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595386.png)
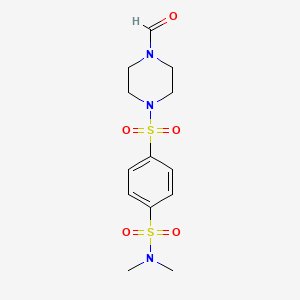
![(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B12595400.png)
![Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)-](/img/structure/B12595407.png)
![5-Chloro-2-hydroxy-N-[2-(3-phenoxyphenyl)ethyl]benzamide](/img/structure/B12595409.png)
![5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12595427.png)
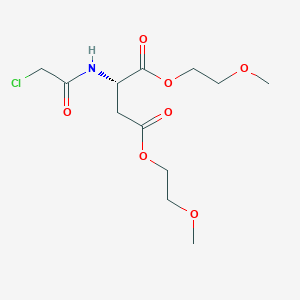
![Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12595432.png)
![2(5H)-Furanone, 3,4-dibromo-5-[(phenylmethyl)amino]-](/img/structure/B12595436.png)
